molecular formula C10H13NO B7542268 N-ethyl-2,3-dihydro-1-benzofuran-3-amine

N-ethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B7542268
M. Wt: 163.22 g/mol
InChI Key: PQYFIRAAYSSNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,3-dihydro-1-benzofuran-3-amine, also known as EBDB, is a synthetic psychoactive substance belonging to the amphetamine class of drugs. It is a structural analog of MDMA (3,4-methylenedioxymethamphetamine) and has been found to produce similar effects, including euphoria, increased sociability, and heightened empathy. EBDB has gained popularity in recent years as a research chemical, with scientists studying its potential therapeutic applications and exploring its mechanisms of action.

Mechanism of Action

The exact mechanism of action of N-ethyl-2,3-dihydro-1-benzofuran-3-amine is not yet fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This leads to the release of these neurotransmitters into the synaptic cleft, resulting in increased activity in certain brain regions and producing the characteristic effects of the drug.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects in both animals and humans. These include increased heart rate and blood pressure, elevated body temperature, and changes in the levels of certain hormones and neurotransmitters. In addition, this compound has been found to produce changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the amygdala.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2,3-dihydro-1-benzofuran-3-amine in lab experiments is its similarity to MDMA, which has been extensively studied and has a well-established set of effects. This allows researchers to compare the effects of this compound to those of MDMA and gain a better understanding of its mechanisms of action. However, one limitation of using this compound in lab experiments is its relatively new status as a research chemical, which means that there is still much to be learned about its effects and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-ethyl-2,3-dihydro-1-benzofuran-3-amine. One area of interest is its potential as a treatment for various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is its potential as a neuroprotective agent, with researchers exploring its ability to protect against the damage caused by stroke and other neurological conditions. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for abuse and addiction.

Synthesis Methods

N-ethyl-2,3-dihydro-1-benzofuran-3-amine can be synthesized through a multi-step process involving the reaction of 2-bromo-1-phenyl-1-pentanone with ethylamine, followed by reduction with sodium borohydride. The resulting compound can then be cyclized using a Lewis acid catalyst to form the final product, this compound.

Scientific Research Applications

N-ethyl-2,3-dihydro-1-benzofuran-3-amine has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound had a neuroprotective effect in rats, reducing the damage caused by ischemic stroke. Another study found that this compound had anxiolytic effects in mice, reducing anxiety and increasing exploratory behavior.

properties

IUPAC Name

N-ethyl-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-11-9-7-12-10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFIRAAYSSNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.